molecular formula C15H18N2O3 B12883932 4-(Morpholinocarbonyl)-1-phenyl-2-pyrrolidinone CAS No. 39629-99-7

4-(Morpholinocarbonyl)-1-phenyl-2-pyrrolidinone

Cat. No.: B12883932
CAS No.: 39629-99-7
M. Wt: 274.31 g/mol
InChI Key: DBZMAKNIJBUOLD-UHFFFAOYSA-N
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Description

4-(morpholine-4-carbonyl)-1-phenylpyrrolidin-2-one is a complex organic compound that features a morpholine ring, a phenyl group, and a pyrrolidinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of morpholine hydrochloride and phosgene in an inert solvent like toluene or xylene at temperatures ranging from 50°C to 150°C . The resulting intermediate is then reacted with a phenylpyrrolidinone derivative under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(morpholine-4-carbonyl)-1-phenylpyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, with reagents such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(morpholine-4-carbonyl)-1-phenylpyrrolidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-(morpholine-4-carbonyl)-1-phenylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(morpholine-4-carbonyl)-1-phenylpyrrolidin-2-one is unique due to its combination of a morpholine ring, a phenyl group, and a pyrrolidinone structure. This unique combination imparts specific chemical properties and potential biological activities that distinguish it from other similar compounds.

Properties

CAS No.

39629-99-7

Molecular Formula

C15H18N2O3

Molecular Weight

274.31 g/mol

IUPAC Name

4-(morpholine-4-carbonyl)-1-phenylpyrrolidin-2-one

InChI

InChI=1S/C15H18N2O3/c18-14-10-12(15(19)16-6-8-20-9-7-16)11-17(14)13-4-2-1-3-5-13/h1-5,12H,6-11H2

InChI Key

DBZMAKNIJBUOLD-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2CC(=O)N(C2)C3=CC=CC=C3

Origin of Product

United States

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